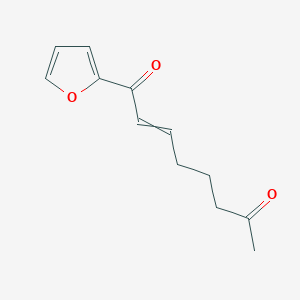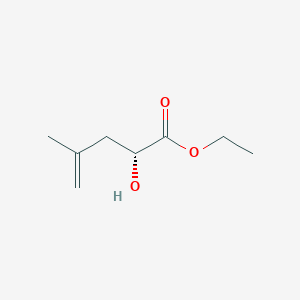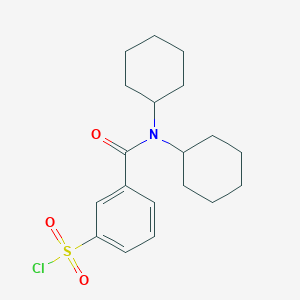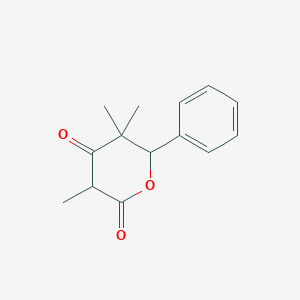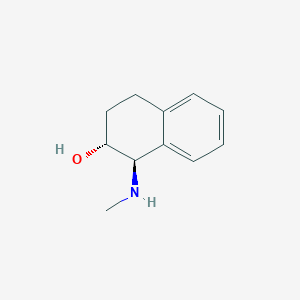
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of naphthalene derivatives followed by amination. One common method includes the catalytic hydrogenation of 1-tetralone to produce 1,2,3,4-tetrahydronaphthalen-2-ol, which is then subjected to reductive amination using methylamine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
化学反応の分析
Types of Reactions
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as 1,2,3,4-tetrahydronaphthalen-2-one and its substituted analogs .
科学的研究の応用
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s stereochemistry is crucial for its binding affinity and activity. It modulates the activity of these targets, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- (1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1R,2R)-1-(ethylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
Compared to its analogs, (1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol exhibits unique stereochemical properties that enhance its biological activity and selectivity. Its specific configuration allows for more effective interactions with molecular targets, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
169106-10-9 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m1/s1 |
InChIキー |
KUDUKVRCFKJXBL-GHMZBOCLSA-N |
異性体SMILES |
CN[C@H]1[C@@H](CCC2=CC=CC=C12)O |
正規SMILES |
CNC1C(CCC2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)

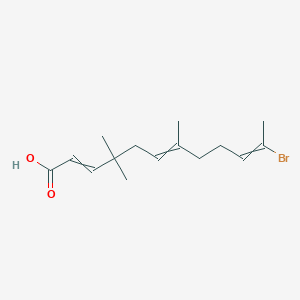

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)

![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
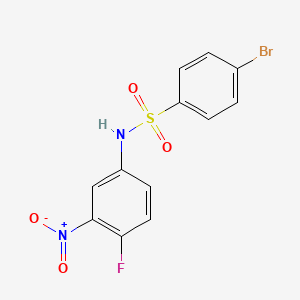
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)
phosphane](/img/structure/B14254430.png)
